molecular formula C21H28O6 B1589496 Octahydrocurcumin CAS No. 36062-07-4

Octahydrocurcumin

Cat. No. B1589496
CAS RN: 36062-07-4
M. Wt: 376.4 g/mol
InChI Key: OELMAFBLFOKZJD-UHFFFAOYSA-N
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Description

Octahydrocurcumin (OHC) is a hydrogenated derivative and metabolite of curcumin . It has been reported to have potential biological activities .


Molecular Structure Analysis

Octahydrocurcumin has a chiral and symmetric chemical structure . It has two stereoisomers, (3R,5S)-octahydrocurcumin (Meso-OHC) and (3S,5S)-octahydrocurcumin ((3S,5S)-OHC), which may induce different effects on metabolic enzymes and bioactivities .


Chemical Reactions Analysis

Octahydrocurcumin stereoisomers have been detected from rat metabolites (blood, liver, urine, and feces) after oral administration of curcumin . Meso-OHC and (3S,5S)-OHC exhibited slight induction or inhibition effects on CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP3A4, and UGTs .


Physical And Chemical Properties Analysis

Octahydrocurcumin has a molecular weight of 376.44 and a chemical formula of C21H28O6 . It is light yellow to yellow in color . It is soluble in DMSO and ethanol .

Scientific Research Applications

Application 1: Anti-inflammatory Effects

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : OHC, a metabolite of Curcumin (CUR), has been studied for its superior anti-inflammatory effects. The application of CUR was hampered by its low stability and poor systemic bioavailability, and it has been suggested that the biological activities of CUR are intimately related to its metabolites .
  • Methods of Application or Experimental Procedures : The anti-inflammatory effects of OHC were explored on experimental mice models of acute inflammation, i.e., xylene-induced ear edema, acetic acid-induced vascular permeability, and carrageenan-induced paw edema .
  • Results or Outcomes : The results showed that OHC exerted significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan and inhibited the Evans blue dye leakage in peritoneal cavity elicited by acetic acid. Moreover, OHC treatments were more effective than CUR in selectively inhibiting the expression of cyclooxygenase 2 (COX-2) and suppressing nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation in the carrageenan-induced mouse paw edema model .

Application 2: Stereoselective Activity on CYP2E1 Enzyme

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : OHC exhibits increased powerful bioactivities. The chiral and symmetric chemical structure indicated that there were two OHC stereoisomers, (3R,5S)-octahydrocurcumin (Meso-OHC) and (3S,5S)-octahydrocurcumin ((3S,5S)-OHC), which may induce different effects on metabolic enzymes and bioactivities .
  • Methods of Application or Experimental Procedures : OHC stereoisomers were prepared and then their different influences on cytochrome P450 enzymes (CYPs) and UDP-glucuronyltransferases (UGTs) in L-02 cells were tested to explore the potential interaction and different bioactivities .
  • Results or Outcomes : Meso-OHC and (3S,5S)-OHC exhibited slight induction or inhibition effects on CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP3A4 and UGTs. Furthermore, Meso-OHC exhibited more intensive inhibition toward CYP2E1 expression than (3S,5S)-OHC, which finally induced more effective liver protection effects in acetaminophen-induced L-02 cell injury .

Application 3: Yeast Metabolism

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : A reversed-phase HPLC analysis showed that the yeast produced OHC predominantly contained meso-form .
  • Methods of Application or Experimental Procedures : The yeast metabolism of OHC was analyzed using reversed-phase HPLC .
  • Results or Outcomes : The results showed that there was little 3R,5R-OHC in the yeast-produced OHC .

Safety And Hazards

Octahydrocurcumin is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is also toxic and can cause serious damage to health by prolonged exposure. It may pose a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Future research should focus on the synthesis of Octahydrocurcumin and its stereoisomers, as well as their different influences on metabolic enzymes and bioactivities . Further studies are also needed to explore the potential interaction and different bioactivities of Octahydrocurcumin .

properties

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELMAFBLFOKZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873750
Record name Octahydrocurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocurcumin

CAS RN

36062-07-4
Record name Octahydrocurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36062-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrocurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydrocurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl)
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Record name OCTAHYDROCURCUMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
S Goenka, SR Simon - Cosmetics, 2021 - mdpi.com
Curcumin, a bioactive from Curcuma longa, has been shown to possess anti-melanogenic activity previously; however, the effects of its hydrogenated metabolites (HMs)—…
Number of citations: 9 www.mdpi.com
T Niwa, S Yokoyama, M Mochizuki… - Biological and …, 2022 - jstage.jst.go.jp
… -hexahydrocurcumin metabolized tetrahydrocurcumin to octahydrocurcumin in vitro. Based … -octahydrocurcumin. The activities of 5R-hexahydrocurcumin and 3R, 5R-octahydrocurcumin …
Number of citations: 2 www.jstage.jst.go.jp
T Niwa, Y Kato, T Osawa - Bioscience, Biotechnology, and …, 2023 - academic.oup.com
… -octahydrocurcumin ratio. Compared with chemical methods, baker's yeast produced 3S,5S-octahydrocurcumin and meso-octahydrocurcumin … and meso-octahydrocurcumin was not …
Number of citations: 4 academic.oup.com
Z Zhang, D Luo, J Xie, G Lin, J Zhou, W Liu, H Li, T Yi… - Food & function, 2018 - pubs.rsc.org
… 2 Identification of octahydrocurcumin. LC-MS total ion chromatograms for octahydrocurcumin (HPLC chromatograms of OHC (A), positive mode of ESI/MS of OHC (B), negative mode of …
Number of citations: 23 pubs.rsc.org
DD Luo, JF Chen, JJ Liu, JH Xie, ZB Zhang… - Food and chemical …, 2019 - Elsevier
Acetaminophen (APAP) overdose-induced hepatotoxicity is tightly associated with oxidative stress. Tetrahydrocurcumin (THC) and octahydrocurcumin (OHC), the primary and final …
Number of citations: 59 www.sciencedirect.com
AR Puente, K Nagabhushanam, S Ganjihal… - Chirality, 2022 - Wiley Online Library
Hexahydrocurcumin (HHC) and octahydrocurcumin (OHC) were synthesized, and their enantiomers were separated using supercritical fluid chromatography. The absolute …
Number of citations: 4 onlinelibrary.wiley.com
ZB Zhang, DD Luo, JH Xie, YF Xian, ZQ Lai… - Frontiers in …, 2018 - frontiersin.org
Curcumin (CUR), a promising naturally occurring dietary compound, is commonly recognized as the potential anti-inflammatory agent. While the application of CUR was hampered by …
Number of citations: 71 www.frontiersin.org
D Luo, Y Lin, J Chen, X Huang, Y Xie, Y Liu, S Ni… - Food & Function, 2023 - pubs.rsc.org
As the final hydrogenated metabolite of curcumin, octahydrocurcumin (OHC) exhibits increased powerful bioactivities. The chiral and symmetric chemical structure indicated that there …
Number of citations: 1 pubs.rsc.org
L Zhu, Y Xue, J Feng, Y Wang, Y Lu, X Chen - Food Bioscience, 2023 - Elsevier
… The disadvantage of this method is the accumulation of multiple impurities, most of which are the over-reduction impurities like HHC and octahydrocurcumin (OHC) due to a lack of …
Number of citations: 2 www.sciencedirect.com
QF Xie, JJ Cheng, JF Chen, YC Feng, GS Lin… - Evidence-Based …, 2020 - hindawi.com
… Tetrahydrocurcumin (THC) and octahydrocurcumin (OHC) are two major hydrogenated metabolites of CUR with appreciable biological potentials. Here, we comparatively explored the …
Number of citations: 17 www.hindawi.com

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